

# Application Notes and Protocols: Inarigivir in Combination Antiviral Therapy

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Inarigivir (formerly SB 9200) is an investigational small molecule prodrug designed as an oral agonist of the innate immune system. It functions by activating the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.

[1] This dual mechanism of action, which combines direct antiviral effects with the stimulation of innate immunity, has positioned Inarigivir as a potential component of combination therapies aimed at achieving a functional cure for chronic hepatitis B (CHB).[2] Current standard-of-care treatments for CHB, primarily nucleos(t)ide analogues (NAs), can effectively suppress HBV replication long-term but rarely lead to a functional cure, indicated by the loss of hepatitis B surface antigen (HBsAg).[3] The rationale for combining Inarigivir with other antivirals, such as NAs, is to simultaneously suppress viral replication and stimulate an immune response to clear the virus.[4]

# Mechanism of Action: RIG-I Pathway Activation

**Inarigivir** exerts its effect by mimicking a viral pathogen, thereby activating intracellular pattern recognition receptors. Its primary target is the RIG-I signaling pathway.[5] Upon activation, RIG-I initiates a signaling cascade that results in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[5] These secreted interferons then bind to their receptors on the surface of liver cells, activating the JAK/STAT pathway. This leads to the transcription of hundreds of interferon-stimulated genes (ISGs), which establish a potent antiviral state within

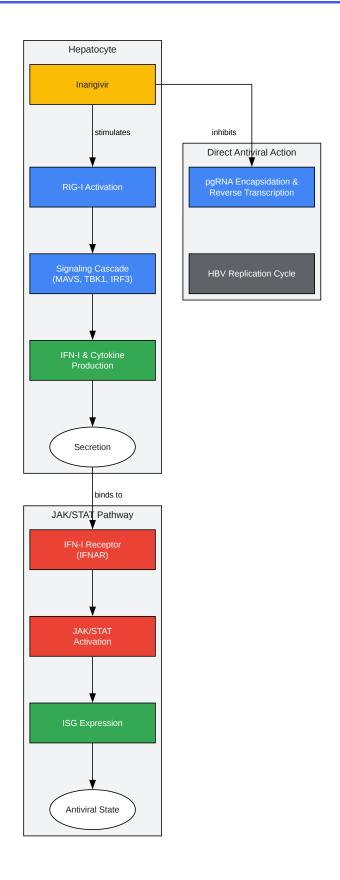






the host cells.[5] In addition to this immunomodulatory action, **Inarigivir** has been shown to have a direct antiviral effect by interfering with HBV pgRNA encapsidation and reverse transcription.[2]





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Caption: Inarigivir's dual mechanism of action.



## **Quantitative Data Summary from Clinical Trials**

Clinical studies, primarily the Phase 2 ACHIEVE trial, evaluated **Inarigivir** monotherapy followed by sequential treatment with Tenofovir Disoproxil Fumarate (TDF). The data demonstrated dose-dependent antiviral activity.

Table 1: Antiviral Efficacy of **Inarigivir** Monotherapy (12 Weeks) in Treatment-Naïve CHB Patients (ACHIEVE Trial)

Inarigivir Dose	Placebo	25 mg	50 mg	100 mg	200 mg
Mean HBV DNA Reduction (log10 IU/mL)[6]	-0.0352	-0.6116	-	-	-1.5774
Mean HBV RNA Reduction (log10 copies/mL)[6]	-0.1474	-0.3856	-0.5794 (range)	-0.5794 (range)	-0.5794 (range)
Mean HBsAg Reduction (log10 IU/mL) [6]	+0.0026	-0.0956	-0.1818 (range)	-0.1818 (range)	-0.1818 (range)

Note: Dashes indicate data not specifically broken down by dose in the provided sources.

Table 2: Efficacy of Sequential Therapy (12 Weeks **Inarigivir**/Placebo followed by 12 Weeks Tenofovir)



Parameter	Pre-treatment Group	Mean Reduction at Week 24
HBV DNA (log10 IU/mL) in HBeAg-negative patients	Inarigivir 25 mg	-3.96
HBV DNA (log10 IU/mL) in HBeAg-positive patients	Inarigivir 25 mg	-4.48
HBsAg (log10 IU/mL)[6]	Placebo	-0.1984

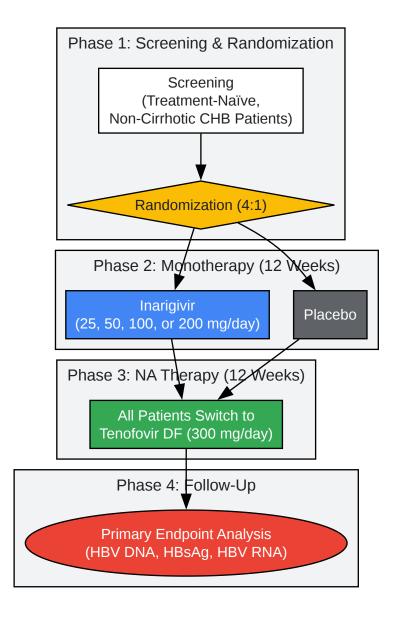
| HBsAg (log10 IU/mL)[6] | Inarigivir (all doses) | -0.1709 to -0.3529 |

These results suggest that priming with **Inarigivir** may lead to a greater reduction in HBsAg when followed by NA therapy.[6] A combined analysis of the first three cohorts showed a 28% response rate in HBsAg reduction.[7]

# Experimental Protocols & Combination Strategies Clinical Trial Design: Sequential and Combination Therapy

The primary strategy investigated for **Inarigivir** has been sequential therapy and coadministration with an NA. The ACHIEVE trial provides a clear workflow for a sequential study.





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Caption: Workflow of the Phase 2 ACHIEVE trial.

#### Clinical Protocol Outline:

- Objective: To evaluate the safety and antiviral efficacy of **Inarigivir**, alone and in sequence with an NA, in patients with chronic hepatitis B.
- Patient Population: Treatment-naïve, non-cirrhotic CHB patients (both HBeAg-positive and HBeAg-negative cohorts).[6] Key exclusion criteria include advanced fibrosis or cirrhosis, coinfection with HCV/HIV, and poor kidney function.



- Study Design: Double-blind, placebo-controlled, randomized trial.
  - Part A (Monotherapy): Patients randomized to receive once-daily oral Inarigivir at various doses (e.g., 25, 50, 100, 200 mg) or placebo for 12 weeks.
  - Part B (Sequential Therapy): All patients from Part A receive open-label NA therapy (e.g., Tenofovir DF 300 mg) for an additional 12 weeks.[6]
- Endpoints:
  - Primary: Change from baseline in serum HBV DNA at Week 12.
  - Secondary: Change from baseline in HBsAg and HBV RNA, safety, and tolerability.
- Assessments: Regular monitoring of viral markers (HBV DNA, HBsAg, HBeAg, HBV RNA), liver function tests (ALT, AST), and adverse events.

Other trials have explored direct co-administration of **Inarigivir** (up to 400 mg) with Tenofovir Alafenamide (TAF) and as an add-on therapy for patients already virally suppressed on NAs.[7] [8][9]

#### **In Vitro Synergy Testing Protocol**

This protocol provides a general framework for assessing the synergistic, additive, or antagonistic effects of **Inarigivir** in combination with an NA in a cell culture model.

- Objective: To determine the in vitro antiviral interaction between Inarigivir and a reference NA (e.g., Tenofovir) against HBV.
- Materials:
  - Cell Line: HepG2.2.15 cells, which constitutively express HBV.
  - Compounds: Inarigivir soproxil, Tenofovir (or other NA).
  - Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics,
     DMSO (for compound dissolution), reagents for DNA extraction and quantitative PCR (qPCR).



- · Methodology (Checkerboard Assay):
  - Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
  - Compound Preparation: Prepare serial dilutions of Inarigivir and the NA. Create a matrix
    of combination concentrations where each compound is tested at various concentrations,
    both alone and in combination with the other.
  - Treatment: Remove the old medium from the cells and add a fresh medium containing the single or combined drug concentrations. Include vehicle control (DMSO) and untreated control wells.
  - Incubation: Incubate the plates for a defined period (e.g., 6-9 days), replacing the drugcontaining medium every 2-3 days.
  - Endpoint Measurement:
    - After incubation, collect the cell culture supernatant.
    - Extract HBV DNA from the supernatant.
    - Quantify extracellular HBV DNA levels using a validated qPCR assay.
  - Data Analysis:
    - Calculate the concentration of each drug required to inhibit HBV replication by 50% (EC50) when used alone and in combination.
    - Use a synergy analysis program (e.g., MacSynergy II) to calculate synergy scores based on the dose-response curves. The analysis will classify the interaction as synergistic, additive, or antagonistic.

### Safety and Clinical Development Status

While early-phase trials of **Inarigivir** showed promising antiviral and immunomodulatory activity, its clinical development was terminated due to safety concerns.[10] Specifically, druginduced hepatocellular dysfunction and hepatotoxicity were observed in a Phase 2b trial that



investigated higher doses and longer treatment durations.[2] ALT flares were noted, with one patient in a 50mg cohort discontinuing treatment, although the flare resolved after stopping the drug.[2] These findings underscore the critical importance of careful safety monitoring for immunomodulatory agents, especially in the context of combination therapy.[2][4]

#### Conclusion

**Inarigivir** represents a novel approach to HBV therapy by targeting the host's innate immune system while also exerting direct antiviral pressure. Combination strategies with nucleos(t)ide analogues have shown, in early clinical trials, the potential for deeper declines in viral markers, particularly HBsAg, than is typically achieved with NA monotherapy.[6][11] The quantitative data and trial designs presented provide a valuable reference for researchers developing new combination therapies for CHB. However, the safety profile of **Inarigivir** highlights the challenge of balancing potent immune activation with acceptable tolerability, a key consideration for the future development of all immunomodulatory agents for chronic viral infections.

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